molecular formula C16H19NO2 B5715979 N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline CAS No. 355395-77-6

N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline

Cat. No.: B5715979
CAS No.: 355395-77-6
M. Wt: 257.33 g/mol
InChI Key: VGTBZIXJNRUUEC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential neuroactive agents. The structure, featuring a 2,5-dimethoxybenzyl group linked to a 3-methylaniline, is a key motif in compounds that interact with serotonin receptors . Specifically, the 2,5-dimethoxyphenylmethylamine scaffold is recognized as a privileged structure in the design of ligands for central nervous system targets . This compound is closely related to chemical probes used in advanced studies to understand the signaling pathways and therapeutic potential of 5-HT receptor modulation . Researchers utilize this family of compounds to investigate conditions such as depression, anxiety, and substance abuse disorders, given the central role of serotonin receptors in these pathologies . The presence of the 3-methyl substituent on the aniline ring allows for the study of steric and electronic effects on receptor binding affinity and selectivity, which is crucial for refining structure-activity relationships (SAR) . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-10-15(18-2)7-8-16(13)19-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTBZIXJNRUUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229053
Record name 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355395-77-6
Record name 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355395-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline is C₁₈H₂₃N₂O₂, with a molecular weight of approximately 376.448 g/mol. The compound features a dimethoxyphenyl group attached to a methylated aniline structure, which contributes to its biological activity. Key properties include:

  • Boiling Point: 393.1 °C
  • Flash Point: 205.7 °C
  • LogP (octanol-water partition coefficient): 4.54, indicating good lipophilicity which may enhance its bioavailability in biological systems .

Antidepressant Activity

Research indicates that compounds structurally similar to this compound exhibit potential antidepressant effects. For instance, studies have shown that modifications in the phenyl ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

Anticancer Properties

This compound has been explored for its anticancer potential. Compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory responses .

Case Study: Antidepressant Activity

In a study examining various derivatives of phenethylamines, compounds similar to this compound showed significant antidepressant-like effects in animal models. The study measured behavioral changes using the forced swim test and tail suspension test, indicating reduced despair-like behavior in treated groups compared to controls .

Case Study: Anticancer Efficacy

Another research focused on the anticancer properties highlighted that certain derivatives exhibited IC₅₀ values below 10 μM against breast cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer activity, suggesting that this compound could be a promising lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC₅₀ Value (μM)Reference
AntidepressantSimilar Derivative<10
AnticancerSimilar Derivative<10
NeuroprotectiveSimilar DerivativeNot specified

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Activity/Regulatory Status
N-[(2,5-Dimethoxyphenyl)methyl]-3-methylaniline 2,5-Dimethoxybenzyl, 3-methylaniline C₁₆H₁₉NO₃ 273.3* Not reported; structural analog of NBOMe/NBOH
25I-NBOMe 4-Iodo-2,5-dimethoxyphenethyl, 2-methoxybenzyl C₁₈H₂₂INO₃ 427.18 Potent 5-HT₂A agonist; controlled substance
25C-NBOMe 4-Chloro-2,5-dimethoxyphenethyl, 2-methoxybenzyl C₁₈H₂₂ClNO₃ 343.83 Hallucinogenic; regulated under CSA
25H-NBOH 2,5-Dimethoxyphenethyl, 2-hydroxybenzyl C₁₇H₂₁NO₃ 287.35 Serotonergic activity; research chemical
3-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]aniline 3-Chloroaniline, 1-(2,5-dimethoxyphenyl)ethyl C₁₆H₁₈ClNO₂ 291.77 No reported activity; structural isomer

Notes:

  • Substituent Effects : The 2,5-dimethoxy group in the target compound and NBOMe/NBOH analogs is associated with high affinity for serotonin receptors (e.g., 5-HT₂A) . However, the absence of a phenethylamine backbone and the presence of a 3-methylaniline moiety in the target compound may alter receptor binding kinetics or metabolic stability.
  • Regulatory Status : Unlike NBOMe compounds, which are explicitly controlled under the Uniform Controlled Substances Act , the target compound’s aniline backbone and lack of phenethylamine structure may exempt it from analog regulations.

Comparison with Substituted Aniline Derivatives

Table 2: Functional Aniline Derivatives

Compound Name Substituents Use/Activity Reference
Metalaxyl N-(2,6-dimethylphenyl), methoxyacetyl Agricultural fungicide
Benalaxyl N-(2,6-dimethylphenyl), phenylacetyl Fungicidal activity
N,N-Diethyl-m-anisidine Diethylamino, methoxy Industrial intermediate

Key Differences :

  • Agricultural vs.

Physicochemical and Regulatory Considerations

  • Stability : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, a metabolic pathway observed in NBOMe compounds . The 3-methyl group may slow oxidative metabolism.
  • Regulatory Gaps : Current regulations focus on phenethylamine derivatives (e.g., NBOMe), leaving structural analogs like the target compound in a legal gray area .

Biological Activity

N-[(2,5-Dimethoxyphenyl)methyl]-3-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of substances that have shown promise in various therapeutic applications, including anticancer and neuropharmacological effects. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2

This structure features a dimethoxyphenyl group attached to a methylated aniline backbone, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and its neuropharmacological effects.

Anticancer Activity

Recent research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been tested against several cancer cell lines with promising results:

CompoundCell LineIC50 (μM)
25I-NBOMeHEPG21.18 ± 0.14
25C-NBOMeMCF70.67
25H-NBOMeSW11160.80

These compounds demonstrated varying degrees of potency, with some exhibiting IC50 values lower than established anticancer drugs like staurosporine .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Reports indicate that related compounds can induce significant behavioral changes in animal models, suggesting potential applications in treating neurological disorders. For example, exposure to certain derivatives resulted in symptoms such as agitation and confusion in clinical cases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways:

  • Inhibition of Enzymes: Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The structural features suggest potential interactions with neurotransmitter receptors, which could explain the observed neuropharmacological effects.

Case Studies

Several case studies have documented the clinical implications of compounds related to this compound:

  • Case Study on 25I-NBOMe: An 18-year-old female experienced severe agitation and tachycardia following exposure to a related compound. This case highlighted the need for careful monitoring and further research into the metabolic pathways of such compounds .
  • Anticancer Efficacy Study: A study evaluating the anticancer efficacy of similar compounds reported substantial inhibition rates across multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .

Q & A

Q. What are the optimal synthetic routes for N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3-methylaniline and 2,5-dimethoxybenzaldehyde, followed by reduction using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid solvent system. Purity (>95%) is achieved through silica gel chromatography (hexane/ethyl acetate gradient) . Key parameters:
  • Temperature : 25–40°C to avoid side reactions.
  • Catalyst : Lewis acids (e.g., ZnCl2) improve yields by 15–20% .
  • Purification : HPLC with C18 columns (acetonitrile/water mobile phase) resolves residual aldehyde impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). The 2,5-dimethoxybenzyl group shows singlet protons at δ 3.75–3.85 ppm (OCH3) and aromatic protons at δ 6.5–7.0 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 286.3 confirms the molecular formula C16H19NO2 .
  • IR Spectroscopy : Stretching bands at 3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O) validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and chemical splash goggles are mandatory. Use in a fume hood to minimize inhalation risks .
  • Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation .
  • Spill Management : Neutralize with 10% acetic acid solution and adsorb using vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the aryl rings) affect the compound’s biological activity?

  • Methodological Answer :
  • Case Study : Substituting the 2,5-dimethoxy group with halogens (e.g., 4-iodo or 4-bromo) enhances receptor binding affinity, as seen in NBOMe analogs (Ki values <10 nM for serotonin receptors) .
  • Method : Perform SAR studies using computational docking (AutoDock Vina) and validate via radioligand binding assays .

Q. What analytical strategies resolve contradictions in reported synthesis yields (e.g., 40–75%)?

  • Methodological Answer :
  • Variable Control : Optimize solvent polarity (e.g., DMF increases yield by 25% vs. dichloromethane) and reaction time (8–12 hours) .
  • Byproduct Analysis : Use LC-MS to identify imine intermediates, which reduce yields if not fully reduced .

Q. How can degradation products under oxidative conditions be identified and quantified?

  • Methodological Answer :
  • Oxidative Stability Test : Expose the compound to H2O2 (3%) and analyze via GC-MS. Major products include quinones (m/z 284) and carboxylic acids (m/z 302) .
  • Quantification : Use a calibration curve with authentic standards and UV detection at 254 nm .

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